

YX-2-107: A Selective CDK6 Degradator for Targeted Cancer Therapy

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Compound of Interest

Compound Name: YX-2-107
Cat. No.: B10821831

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 6 (CDK6) is a key regulator of cell cycle progression and a validated therapeutic target in various malignancies. While traditional small-molecule inhibitors have shown clinical efficacy, strategies to overcome resistance and enhance selectivity are actively being pursued. **YX-2-107** is a potent and selective Proteolysis Targeting Chimera (PROTAC) that mediates the degradation of CDK6. This technical guide provides a comprehensive overview of **YX-2-107**, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in the field of targeted protein degradation.

Introduction to YX-2-107

YX-2-107 is a heterobifunctional molecule designed to selectively induce the degradation of CDK6. As a PROTAC, it consists of a ligand that binds to CDK6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.^{[1][2][3]} By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, **YX-2-107** offers a novel therapeutic modality to eliminate CDK6 protein, thereby inhibiting both its kinase-dependent and -independent functions.^[1] This approach has shown promise in preclinical models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a disease where CDK6 expression is a known dependency.^{[4][5][6]}

Chemical Properties of **YX-2-107**[\[2\]](#)[\[7\]](#)[\[8\]](#)

Property	Value
CAS Number	2417408-46-7
Molecular Formula	C45H51N11O9
Molecular Weight	889.97 g/mol
IUPAC Name	N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)oxy)acetamide

Mechanism of Action

YX-2-107 functions by inducing the formation of a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of CDK6, leading to its polyubiquitination. The polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome. The catalytic nature of this process allows a single molecule of **YX-2-107** to induce the degradation of multiple CDK6 proteins.

Figure 1: Mechanism of Action of YX-2-107

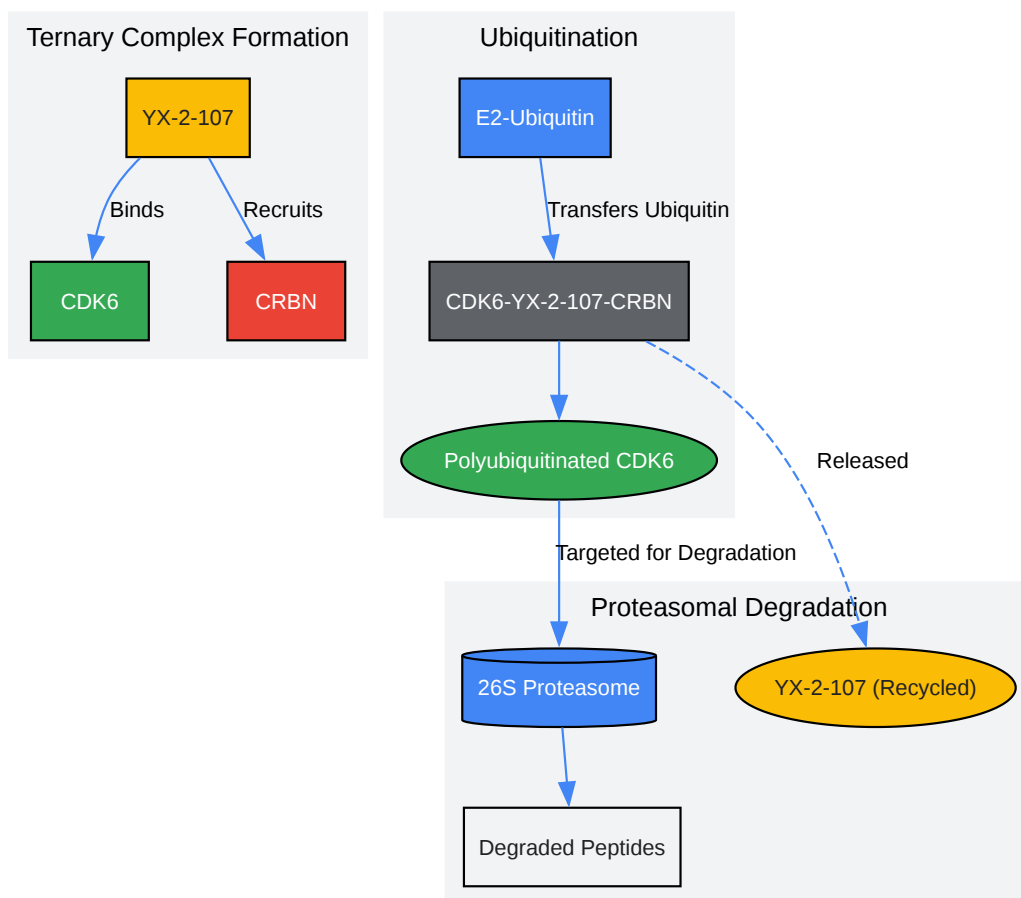
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Figure 1: Mechanism of Action of YX-2-107

Preclinical Data

In Vitro Activity

YX-2-107 has demonstrated potent and selective degradation of CDK6 in various cancer cell lines, particularly in Ph+ ALL models.

Table 1: In Vitro Activity of **YX-2-107**

Parameter	Cell Line(s)	Value	Reference(s)
CDK6 Degradation IC50	-	4.4 nM	[5] [6]
CDK6 Degradation Constant (DC50)	BV173	~4 nM	[3] [8]
CDK4 Degradation	BV173	Not observed	[3]
Effect on S Phase	BV173, SUP-B15	Inhibition at 2000 nM (48h)	[5] [6]
RB Phosphorylation	BV173, SUP-B15	Inhibition at 2000 nM (72h)	[5] [6]
FOXM1 Expression	BV173, SUP-B15	Inhibition at 2000 nM (72h)	[5] [6]

In Vivo Activity

In vivo studies in mouse models of Ph+ ALL have shown that **YX-2-107** is bioavailable and pharmacologically active, leading to tumor growth suppression.

Table 2: In Vivo Activity of **YX-2-107**

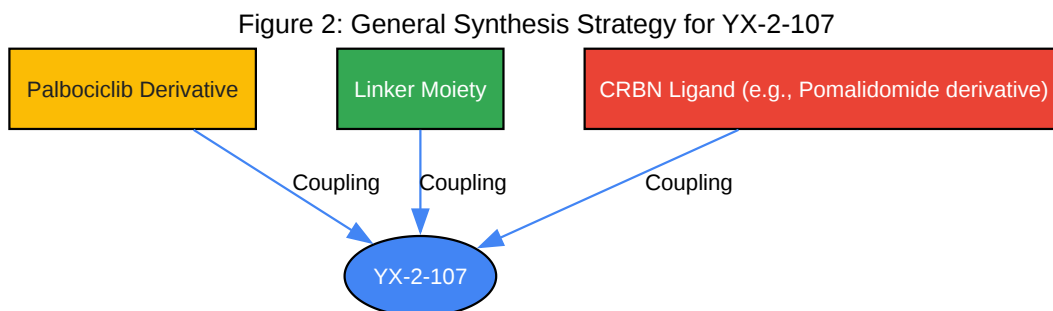
Animal Model	Dosage and Administration	Key Findings	Reference(s)
NRG-SGM3 mice (Ph+ ALL xenografts)	150 mg/kg, i.p., daily for 3 days	Suppressed percentage of primary Ph+ ALL S-phase cells, inhibited phospho-RB and FOXm1 expression, and induced selective CDK6 degradation.	[5]
C57BL/6j mice	10 mg/kg, i.p., single dose	Maximum plasma concentration of 741 nM, cleared from plasma after 4 hours.	[5][6]

Experimental Protocols

The following protocols are based on published literature and provide a framework for the investigation of **YX-2-107**. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of YX-2-107

The detailed synthesis of **YX-2-107**, a palbociclib-based PROTAC that recruits the CRBN E3 ligase, is described in the supplementary materials of the publication by De Dominici M, et al. in Blood 2020.[4] The general strategy involves the coupling of a palbociclib derivative with a CRBN ligand via a suitable linker.



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Figure 2: General Synthesis Strategy for **YX-2-107**

Western Blot Analysis for CDK6 Degradation

This protocol is for assessing the degradation of CDK6 in cell lines such as BV173 and SUP-B15 following treatment with **YX-2-107**.

Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-CDK6 (specific catalog number and dilution to be optimized, e.g., 1:1000)

- Rabbit anti-CDK4 (specific catalog number and dilution to be optimized, e.g., 1:1000)
- Rabbit anti-phospho-Rb (Ser807/811) (specific catalog number and dilution to be optimized, e.g., 1:1000)
- Rabbit anti-FOXO1 (specific catalog number and dilution to be optimized, e.g., 1:1000)
- Mouse or Rabbit anti-GAPDH or β -actin (loading control, specific catalog number and dilution to be optimized, e.g., 1:5000)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Plate BV173 or SUP-B15 cells and treat with various concentrations of **YX-2-107** (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for the desired time (e.g., 4, 24, 48, 72 hours).
- Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
- Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 5-10 minutes each.

- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in Ph+ ALL cells treated with **YX-2-107** using propidium iodide (PI) staining.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Cell Treatment: Treat BV173 or SUP-B15 cells with **YX-2-107** (e.g., 2000 nM) for 48 hours.
- Cell Harvesting: Harvest approximately 1×10^6 cells per sample.
- Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (e.g., 100 µg/mL) and PI (e.g., 50 µg/mL).

- Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
- Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

This protocol provides a general guideline for evaluating the in vivo efficacy of **YX-2-107** in a Ph+ ALL xenograft model using NRG-SGM3 mice.[\[4\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

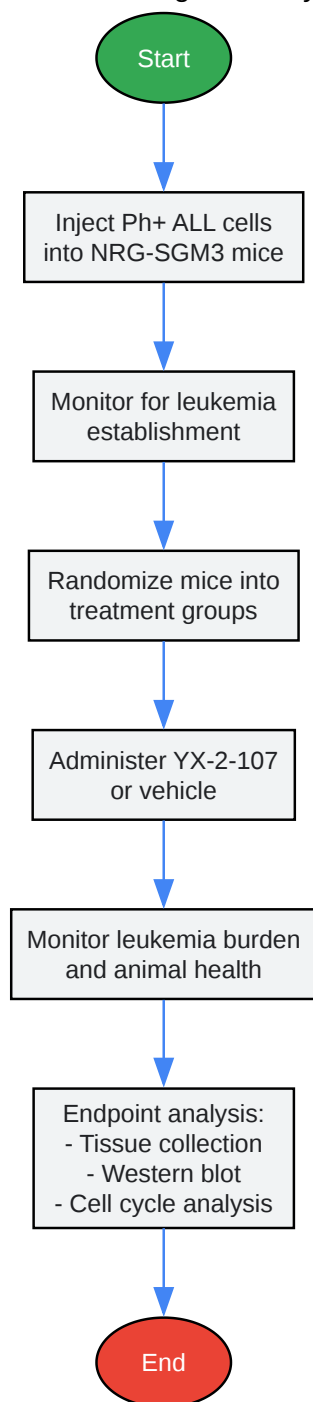
- NRG-SGM3 mice (immunodeficient)
- Ph+ ALL cells (e.g., primary patient samples or cell lines like BV173)
- **YX-2-107**
- Vehicle control (e.g., appropriate solvent for **YX-2-107**)
- Calipers for tumor measurement

Procedure:

- Cell Implantation: Inject approximately 2×10^6 Ph+ ALL cells intravenously into 7- to 9-week-old NRG-SGM3 mice.
- Tumor Establishment and Monitoring: Monitor the mice for signs of leukemia development, which can include weight loss, ruffled fur, and hind-limb paralysis. Leukemia burden can be monitored by flow cytometry of peripheral blood for human CD45+ cells.
- Treatment: Once leukemia is established (e.g., a certain percentage of human CD45+ cells in the peripheral blood), randomize the mice into treatment and control groups. Administer **YX-2-107** (e.g., 150 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3 days).

- **Efficacy Assessment:** Monitor the leukemia burden in the peripheral blood throughout the study. At the end of the study, harvest tissues such as bone marrow and spleen for analysis of leukemic infiltration, cell cycle status, and protein expression by western blot as described above.
- **Toxicity Assessment:** Monitor the body weight and overall health of the mice throughout the study to assess any potential toxicity of the treatment.

Figure 3: In Vivo Xenograft Study Workflow

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